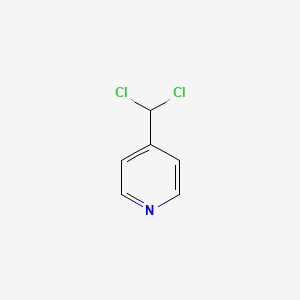

4-(Dichloromethyl)pyridine

Descripción

Context within Halogenated Pyridine (B92270) Chemistry

Structural Classification and Nomenclature within Pyridine Derivatives

Pyridine is a fundamental heterocyclic aromatic compound with the chemical formula C₅H₅N, structurally related to benzene (B151609) but with one methine group (=CH−) replaced by a nitrogen atom. researchgate.net Compounds derived from this parent structure are known as pyridine derivatives. 4-(Dichloromethyl)pyridine falls under this classification, specifically as a halogenated pyridine.

The nomenclature "this compound" precisely describes its structure. The number '4' indicates that the substituent is attached to the fourth carbon atom of the pyridine ring, which is the para position relative to the nitrogen atom. The "dichloromethyl" group refers to a methyl group in which two of the three hydrogen atoms have been replaced by chlorine atoms (-CHCl₂). The compound is often handled and supplied as its hydrochloride salt, this compound HCl, which enhances its stability and solubility in water. guidechem.com

Table 1: Properties of this compound Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3278-14-6 | guidechem.com |

| Molecular Formula | C₆H₆Cl₂N (for the hydrochloride salt) | guidechem.com |

| Appearance | White solid | guidechem.com |

| Synonyms | Dichloromethylpyridine hydrochloride, Pyridine, 4-(dichloromethyl)-, hydrochloride (1:1) | guidechem.com |

Significance of Dichloromethyl Functionality in Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of biologically active molecules, with over 85% of all physiologically active chemical compounds containing such structures. openmedicinalchemistryjournal.com The pyridine ring, in particular, is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and natural products like vitamins niacin and pyridoxine. beilstein-journals.orgresearchgate.net

The significance of the dichloromethyl functionality on a heterocyclic scaffold like pyridine is multifaceted:

Reactive Intermediate: The dichloromethyl group is a highly useful reactive handle. The two chlorine atoms are good leaving groups, allowing the carbon atom to undergo nucleophilic substitution reactions. This functionality makes this compound a valuable building block for creating more complex molecular structures. guidechem.comnih.gov

Precursor to Aldehydes: The dichloromethyl group can be readily hydrolyzed to an aldehyde group (-CHO). This transformation makes this compound a stable and convenient precursor for 4-formylpyridine (isonicotinaldehyde), a widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Electronic Modification: The electron-withdrawing nature of the dichloromethyl group modifies the electronic properties of the pyridine ring. This can influence the reactivity of the ring itself in reactions such as electrophilic or nucleophilic aromatic substitution and can also modulate the basicity of the nitrogen atom. These electronic alterations can be crucial for tuning the binding affinity of a molecule to its biological target. researchgate.net

Versatility in Synthesis: The reactivity of the dichloromethyl group allows for its conversion into a variety of other functionalities, enabling the synthesis of diverse arrays of heterocyclic compounds. acs.org This versatility is a key reason for its use in creating libraries of compounds for drug discovery screening. researchgate.net

Historical Development and Evolution of Research on Pyridine Dichloromethyl Analogs

The history of pyridine chemistry began with its isolation from coal tar, which was the primary commercial source from the 1920s until synthetic manufacturing processes were developed in the 1950s. who.int Early research into halogenated pyridines often involved direct chlorination of picolines (methylpyridines) at high temperatures. google.com These gas-phase reactions were often radical in nature and led to a mixture of products with varying degrees of chlorination on both the side chain and the pyridine ring. google.com For instance, the reaction of β-picoline with chlorine gas can produce a range of compounds, including 3-monochloromethyl pyridine, 3-dichloromethyl pyridine, and eventually 2-chloro-5-trichloromethyl pyridine. google.com

The evolution of synthetic chemistry has seen a shift from these less selective, high-energy methods towards more controlled and regioselective strategies. The development of specific reagents and reaction conditions to introduce a chloromethyl or dichloromethyl group at a desired position on the pyridine ring has been a significant area of research. This includes the use of reagents like thionyl chloride or cyanuric chloride to convert hydroxymethylpyridines into their chloromethyl counterparts under milder conditions. mdpi.com

Research has also shed light on the fundamental reactivity of these compounds. Studies on the reaction between pyridine derivatives and dichloromethane (B109758) (DCM), a common solvent, revealed that they can slowly react under ambient conditions to form methylenebispyridinium dichloride compounds. pdx.eduresearchgate.net This occurs via two consecutive SN2 reactions, where the pyridine first displaces a chloride from DCM, and the resulting pyridinium (B92312) intermediate is then attacked by a second pyridine molecule. pdx.educhemistryviews.org While this specific reaction does not produce a dichloromethylpyridine, it underscores the inherent reactivity between pyridine nucleophiles and chlorinated carbons, a reaction pathway central to the synthesis and application of compounds like this compound. The utility of dichloromethyl pyridines as intermediates is exemplified in patents describing the synthesis of other valuable agrochemical precursors, such as the preparation of 2-alkoxy-5-alkoxymethyl-pyridine from 3-dichloromethyl-pyridine and an alkoxide. google.com

Current Research Landscape and Emerging Areas for this compound

In the contemporary research landscape, this compound and its isomers are valued as versatile intermediates in multi-step synthetic sequences. guidechem.com Their application spans several key areas of chemical science.

Table 2: Applications of Halogenated Pyridine Derivatives

| Application Area | Example Intermediate | End Product Class | Significance | Reference |

|---|---|---|---|---|

| Agrochemicals | 2-Chloro-5-(chloromethyl)pyridine | Neonicotinoid Insecticides | Essential raw material for crop protection chemicals. | valuates.com |

| Pharmaceuticals | Pyridine Derivatives | Various APIs | Pyridine is a core structure in ~59% of FDA-approved drugs. | |

| Materials Science | Pyrene-Pyridine Derivatives | Hole-Transporting Materials (OLEDs) | Functionalized pyridines offer good hole extraction and transport properties. | acs.org |

| Bioactive Compounds | Hybrid bis-(imidazole)-pyridine | Antifungal Agents | Pyridine scaffolds contribute to potent antifungal activity. | mdpi.com |

Key Research Areas:

Agrochemicals and Pharmaceuticals: A primary application of halogenated pyridine building blocks is in the synthesis of active ingredients for agriculture and medicine. While market data for this compound itself is not prominent, its close analog, 2-chloro-5-(chloromethyl)pyridine, is a critical raw material for producing neonicotinoid insecticides. valuates.com The structural motifs accessible from this compound, particularly the pyridine-4-carbaldehyde structure, are prevalent in many biologically active compounds.

Synthesis of Novel Heterocycles: The compound serves as a starting point for more complex heterocyclic systems. The reactive dichloromethyl group can participate in cyclization reactions or be transformed to enable subsequent ring-forming steps. Researchers are actively developing methods to construct diverse heterocyclic scaffolds for applications ranging from kinase inhibitors to antifungal agents. acs.orgmdpi.com The synthesis of novel pyridine salts with potential as enzyme inhibitors is also an active field of study. researchgate.net

Materials Science: An emerging application for functionalized pyridines is in the field of materials science. Pyridine-containing molecules are being designed and synthesized for use as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The ability to introduce various functional groups onto the pyridine core, a process for which this compound could serve as a precursor, allows for the fine-tuning of thermal, electrochemical, and photophysical properties to optimize device performance. acs.org

The continued exploration of the reactivity of the dichloromethyl group, coupled with the proven importance of the pyridine scaffold, suggests that this compound will remain a relevant and valuable compound in chemical research and development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(dichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFQCFMFFSEBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440279 | |

| Record name | Pyridine, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22796-42-5 | |

| Record name | Pyridine, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dichloromethyl Pyridine and Its Derivatives

Strategies for the Formation of the Dichloromethyl Moiety on the Pyridine (B92270) Ring

The formation of the dichloromethyl group at the 4-position of the pyridine ring can be achieved through various synthetic strategies. These methods primarily involve the direct or indirect chlorination of a methyl group already present on the pyridine ring or the conversion of other functional groups into the desired dichloromethyl moiety.

A common and direct approach to synthesizing 4-(dichloromethyl)pyridine involves the halogenation of 4-methylpyridine (B42270), also known as γ-picoline. This can be accomplished through direct chlorination or via a two-step process involving the formation and subsequent reduction of a trichloromethylpyridine intermediate.

Direct chlorination of 4-methylpyridine (4-picoline) can be performed in the vapor phase. This process typically involves reacting 4-picoline with chlorine gas at elevated temperatures. The degree of chlorination is influenced by factors such as the molar ratio of chlorine to the picoline and the reaction time google.com. For instance, a higher molar ratio of chlorine and a longer contact time tend to favor the formation of more highly chlorinated products like 4-(trichloromethyl)pyridine (B1266056) google.com. To selectively obtain the monochlorinated product, a molar ratio of chlorine to the alkyl heterocycle between 0.75:1 and 1.75:1 is generally preferred google.com. The reaction is often carried out in the presence of steam, which plays a significant role in the reaction's success, with an optimal steam to 4-picoline molar ratio of about 18:1 to 20:1 google.com.

| Reactant | Reagent | Conditions | Major Product | Reference |

| 4-Picoline | Chlorine, Steam | 290-310 °C, Molar ratio (picoline:steam) 1:4, 1.1 mole Cl2 | 3-Monochloromethyl pyridine | google.com |

| 4-Picoline | Chlorine, Steam | 308-330 °C, Molar ratio (picoline:steam) 1:20, 1.1 mole Cl2 | 4-Monochloromethylpyridine | google.com |

| 4-Picoline | Chlorine, Steam | 230-260 °C, Molar ratio (picoline:steam) 1:8, Contact time 3.8s | 4-Trichloromethylpyridine | google.com |

An alternative strategy involves the initial exhaustive chlorination of 4-methylpyridine to form 4-(trichloromethyl)pyridine, followed by a selective reduction to yield this compound. The synthesis of trifluoromethylpyridines often follows a similar pathway, involving chlorination and subsequent fluorination of picoline nih.gov. While direct reductive dechlorination is a known process in organochlorine chemistry, its specific application to 4-(trichloromethyl)pyridine to obtain this compound is a specialized area. Reductive dechlorination can be achieved using various chemical reagents or through biological and electrochemical methods wikipedia.org.

The dichloromethyl group can also be introduced by transforming other functional groups at the 4-position of the pyridine ring.

One such precursor is 4-pyridinecarboxaldehyde (B46228). This compound can be synthesized through the oxidation of 4-pyridinemethanol or the transformation of 4-cyanopyridine chemicalbook.com. Another route to 4-pyridinecarboxaldehyde involves the oxidation of 4-picoline chemicalbook.comgoogle.com. Once obtained, the aldehyde can potentially be converted to the corresponding dichloromethyl derivative, although specific reagents and conditions for this transformation require further investigation.

Another approach starts from isonicotinic acid (pyridine-4-carboxylic acid). A disclosed method involves reacting isonicotinic acid with ethylenediamine or o-diaminobenzene to form a 4-pyridine-2-imidazoline intermediate, which is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde google.com. This aldehyde can then serve as a precursor for the dichloromethyl group.

A multi-step synthesis starting from 4-methylpyridine involves its oxidation to 4-picolinic acid, followed by esterification to methyl pyridine-4-carboxylate, reduction to 4-pyridinemethanol, and finally chlorination with thionyl chloride to produce 4-(chloromethyl)pyridine (B78701) hydrochloride google.com. While this yields the monochlorinated product, further chlorination would be necessary to obtain the dichloromethyl derivative.

| Starting Material | Intermediate(s) | Final Product | Reference |

| 4-Methylpyridine | 4-Picolinic acid, Methyl pyridine-4-carboxylate, 4-Pyridinemethanol | 4-(Chloromethyl)pyridine hydrochloride | google.com |

| 4-Cyanopyridine | - | 4-Pyridinecarboxaldehyde | chemicalbook.com |

| Isonicotinic acid | 4-Pyridine-2-imidazoline | 4-Pyridinecarboxaldehyde | google.com |

Halogenation of Methylpyridine Precursors

Regioselective Synthesis of 4-Substituted Pyridine Dichloromethyl Systems

Achieving regioselectivity, particularly for substitutions at the 4-position of the pyridine ring, is a significant challenge in synthetic chemistry. For direct C-4 alkylation of pyridines, a method has been developed using a maleate-derived blocking group to control Minisci-type decarboxylative alkylation at the C-4 position nih.gov.

Designed phosphine reagents can be installed at the 4-position of pyridines as phosphonium salts, which can then be displaced by halide nucleophiles, enabling 4-selective halogenation nih.gov. Another strategy for 4-selective functionalization involves the use of a readily synthesized substituted urea as a pyridine activation reagent for C-4 alkylation and arylation dntb.gov.ua.

While these methods focus on general 4-substitution, they provide a foundation for developing regioselective syntheses of 4-substituted pyridine dichloromethyl systems. The key would be to adapt these regioselective strategies to introduce a methyl group or a precursor functional group at the 4-position, which can then be converted to the dichloromethyl moiety as described in the previous sections.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the direct chlorination of 4-picoline, key parameters to control include the reaction temperature, the molar ratio of reactants (chlorine and picoline), and the contact time google.com. The use of steam and its proportion relative to the picoline is also a critical factor google.com.

For multi-step syntheses, the optimization of each individual step is necessary. For example, in the synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-methylpyridine, specific molar ratios of reagents are defined for each step, such as the ratio of 4-methylpyridine to potassium permanganate in the oxidation step and the ratio of 4-pyridinemethanol to thionyl chloride in the final chlorination step google.com. The choice of solvent and reaction temperature are also important variables that can be fine-tuned to improve yields.

Advanced Synthetic Techniques and Scale-Up Considerations

The successful and economic large-scale production of this compound hinges on the adoption of modern synthetic strategies and a thorough understanding of process intensification. Key areas of development include the use of novel catalytic systems, the implementation of continuous flow processes, and meticulous process optimization to ensure safety, cost-effectiveness, and minimal environmental impact.

Catalytic Approaches for Dichloromethylation

Recent research has highlighted the potential of transition metal catalysts to facilitate the direct dichloromethylation of the pyridine ring, offering a more efficient alternative to traditional multi-step processes. While specific literature on the catalytic synthesis of this compound is not abundant, studies on related isomers provide valuable insights. For instance, the one-step synthesis of 3-dichloromethylpyridine has been achieved using an iron-containing catalyst system. This approach involves the reaction of pyridine with a mixture of methanol and carbon tetrachloride in the presence of an iron(II) bromide catalyst.

Table 1: Iron-Catalyzed Synthesis of 3-Dichloromethylpyridine

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| FeBr₂ | Pyridine, CCl₄, MeOH | - | 120 | 35 |

This table illustrates the potential of iron catalysis in the dichloromethylation of pyridine, a method that could be adapted for the 4-substituted isomer.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient production of chemical intermediates. The application of microreactor technology offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of pyridine derivatives, in general, has been shown to benefit from continuous flow setups, which allow for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of this compound, a continuous flow process could involve the controlled mixing of 4-picoline with a chlorinating agent in a microreactor. This would enable rapid heat dissipation, minimizing the risk of runaway reactions and the formation of unwanted byproducts. While specific industrial-scale continuous flow processes for this compound are not widely documented in publicly available literature, the successful implementation of this technology for other pyridine derivatives suggests its high potential.

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, reliable, and economically viable process.

Key Scale-Up Challenges:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing an appropriate reactor and ensuring safe operating conditions. Exothermic chlorination reactions require efficient heat management systems to prevent thermal runaways.

Mass Transfer: In heterogeneous catalytic systems or multi-phase reactions, mass transfer limitations can significantly impact the reaction rate and selectivity. Proper reactor design and agitation are essential to overcome these limitations.

Purification: The purification of the final product to meet the required specifications is a critical step. Industrial-scale purification often involves techniques such as distillation, crystallization, and extraction. The presence of isomeric impurities or over-chlorinated byproducts can complicate the purification process.

Material of Construction: The corrosive nature of reagents like thionyl chloride and the reaction byproducts necessitates the use of corrosion-resistant materials for the reactor and other process equipment.

Safety and Environmental Concerns: The handling of hazardous materials such as chlorinating agents requires stringent safety protocols. Furthermore, the treatment and disposal of waste streams must comply with environmental regulations. One of the challenges in the industrial chlorination of picolines is the potential for reactor blockage due to the formation of solid byproducts or coking.

Patents for the industrial synthesis of related compounds, such as 4-(chloromethyl)pyridine hydrochloride, often describe multi-step batch processes starting from 4-picoline. These processes typically involve oxidation to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol, and finally chlorination with agents like thionyl chloride.

Table 2: Typical Industrial Synthesis Steps for 4-(Halomethyl)pyridine Derivatives

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | Oxidation | 4-Picoline, Oxidizing Agent (e.g., KMnO₄) |

| 2 | Esterification | Isonicotinic Acid, Alcohol (e.g., Methanol) |

| 3 | Reduction | Ester of Isonicotinic Acid, Reducing Agent (e.g., NaBH₄) |

| 4 | Chlorination | 4-Pyridinemethanol, Chlorinating Agent (e.g., SOCl₂) |

This table outlines a common synthetic sequence for producing 4-(halomethyl)pyridine intermediates on an industrial scale.

Process optimization for such a route would focus on maximizing the yield and purity at each step while minimizing waste and energy consumption. This includes optimizing reaction temperatures, catalyst loading, and reaction times, as well as developing efficient work-up and purification procedures.

Chemical Reactivity and Mechanistic Studies of 4 Dichloromethyl Pyridine

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl₂) is the primary site for a variety of chemical transformations. The two electron-withdrawing chlorine atoms render the attached carbon atom highly electrophilic and the hydrogen atom acidic, paving the way for nucleophilic substitutions, carbene generation, and redox reactions.

Nucleophilic Substitution Reactions at the Dichloromethyl Carbon

The carbon atom of the dichloromethyl group is a key electrophilic center, highly susceptible to attack by a diverse range of nucleophiles, resulting in the displacement of one or both chloride ions. This reactivity is fundamental to its use as a building block in organic synthesis. The reactions typically proceed through a bimolecular nucleophilic substitution (S_N_2) mechanism. The general scheme involves the attack of a nucleophile (Nu⁻) on the dichloromethyl carbon, leading to the expulsion of a chloride ion. A second substitution can often follow, depending on the reaction conditions and the nature of the nucleophile.

As a potent alkylating agent, 4-(dichloromethyl)pyridine can react with various carbon nucleophiles to form new carbon-carbon bonds. These reactions are crucial for elaborating the carbon skeleton. While specific documented examples for this compound are specialized, the reactivity pattern follows that of analogous benzylic dihalides. Carbon nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and cyanide ions are expected to displace the chloride ions to yield substituted alkyl or aryl derivatives.

A broad spectrum of heteroatomic nucleophiles readily reacts with this compound. These transformations are essential for introducing functional groups containing oxygen, sulfur, or nitrogen.

Oxygen Nucleophiles: Reactions with alkoxides or hydroxides typically lead to the formation of acetals or aldehydes. For instance, hydrolysis under basic conditions results in the substitution of both chlorine atoms by hydroxyl groups, which generates an unstable gem-diol that rapidly dehydrates to form pyridine-4-carboxaldehyde.

Sulfur Nucleophiles: Thiolates and other sulfur nucleophiles are particularly effective in reacting with the dichloromethyl group due to the high polarizability and nucleophilicity of sulfur. nih.gov These reactions can lead to the formation of dithioacetals. Mechanistic studies on related trichloromethyl compounds reacting with thiophenolate suggest that the reaction may proceed via an initial halogen bond-type interaction, where the sulfur nucleophile attacks an electrophilic chlorine atom, leading to a carbanionic intermediate. rsc.org This highlights a potentially complex mechanism beyond a simple S_N_2 displacement at the carbon center.

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles react to form various nitrogen-containing derivatives. Primary amines can react in a stepwise manner, potentially leading to the formation of imines after the elimination of HCl. The reaction of pyridine (B92270) derivatives with dichloromethane (B109758), a related electrophile, has been shown to proceed via two consecutive S_N_2 reactions, forming methylenebispyridinium compounds, which provides a model for the alkylating ability of the dichloromethyl group toward nitrogen nucleophiles. researchgate.net

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile Category | Example Nucleophile | Reagents and Conditions | Product Type |

| Oxygen | Hydroxide (H₂O/base) | Aqueous base, heat | Pyridine-4-carboxaldehyde |

| Sulfur | Thiophenolate (PhS⁻) | PhSH, base (e.g., NaH) | 4-(Bis(phenylthio)methyl)pyridine |

| Nitrogen | Secondary Amine (R₂NH) | Excess amine, solvent | Iminium salt intermediate |

Carbene or Carbenoid Formation from the Dichloromethyl Group

The hydrogen atom of the dichloromethyl group is acidic due to the electron-withdrawing effect of the two chlorine atoms and the pyridine ring. Treatment with a strong base can lead to deprotonation, forming a carbanion. This carbanion can subsequently undergo α-elimination of a chloride ion to generate a highly reactive intermediate: 4-pyridyl(chloro)carbene.

This process is analogous to the generation of dichlorocarbene (B158193) from chloroform. The resulting carbene is a potent electrophile that can participate in various reactions, most notably cycloadditions with alkenes to form cyclopropanes. The formation of such carbenes or related carbenoid species is a key step in certain synthetic transformations, although it requires carefully controlled conditions to avoid competing nucleophilic substitution reactions. Research on related 4-alkylpyridines shows that N-activation (e.g., by sulfonylation) significantly increases the acidity of the picolyl protons, facilitating the formation of alkylidene dihydropyridine (B1217469) intermediates upon treatment with a base. nih.gov A similar N-activation of this compound would be expected to facilitate the deprotonation step required for carbene formation.

Redox Chemistry Involving the Dichloromethyl Moiety

The dichloromethyl group can undergo both reduction and oxidation reactions.

Reduction: The C-Cl bonds can be reduced. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid can sequentially reduce the dichloromethyl group to a chloromethyl group (-CH₂Cl) and subsequently to a methyl group (4-picoline).

Oxidation: While direct oxidation of the dichloromethyl group is less common, its conversion to an aldehyde via hydrolysis is a formal oxidation of the carbon center. Stronger oxidizing agents can potentially lead to the formation of pyridine-4-carboxylic acid.

Furthermore, the C-Cl bonds in dichloromethyl groups can participate in redox reactions with transition metal complexes. Similar to dichloromethane, this compound can react with coordinatively unsaturated, low-valent metal centers through oxidative addition, leading to the formation of organometallic chloromethyl complexes. acs.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. However, its reactivity is significantly modulated by the strong electron-withdrawing nature of the 4-(dichloromethyl) group. This substituent effect decreases the electron density on the nitrogen atom, making it less basic and a weaker nucleophile compared to pyridine itself.

Despite this deactivation, the pyridine nitrogen still undergoes several characteristic reactions:

N-Alkylation: The nitrogen can act as a nucleophile, attacking alkylating agents to form quaternary N-alkylpyridinium salts. chemistry-online.com For example, reaction with an alkyl halide (e.g., methyl iodide) yields the corresponding N-methyl-4-(dichloromethyl)pyridinium iodide. These pyridinium (B92312) salts are highly activated toward nucleophilic attack on the pyridine ring. chemistry-online.com

N-Oxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the nitrogen atom to form the corresponding this compound N-oxide.

Protonation and Basicity: The electron-withdrawing dichloromethyl group reduces the basicity of the pyridine nitrogen. This is reflected in a lower pKₐ value for its conjugate acid compared to that of the pyridinium ion. The extent of this effect is an intrinsic property of the pyridine system. rsc.org

Studies on the reaction of pyridines with reagents like ethyl bromodifluoroacetate show a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent, underscoring the nitrogen's role as a nucleophile even when the ring is substituted with electron-withdrawing groups. nih.gov Additionally, the nitrogen can be N-sulfonylated by reacting with sulfonyl chlorides, forming reactive N-sulfonylpyridinium salt intermediates that can facilitate reactions at the side chain. nih.gov

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. This process, known as quaternization, typically follows an SN2 mechanism where the tertiary amine of the pyridine ring attacks an alkyl halide, forming a quaternary ammonium (B1175870) salt. mdpi.com This reaction is fundamental to the synthesis of a wide range of pyridinium salts. srce.hrnih.gov

The quaternization process can be influenced by various reaction conditions, including the choice of solvent, temperature, and method of activation. Polar aprotic solvents are often favored as they help to solvate the resulting ions. mdpi.com Studies on pyridine derivatives have employed conventional heating, as well as microwave and ultrasound irradiation to facilitate these reactions. srce.hr

While the dichloromethyl group itself is not typically the alkylating agent in self-reactions, the pyridine nitrogen readily reacts with external alkylating agents. For instance, studies on the reaction of pyridine derivatives with dichloromethane (DCM), a close structural analog to the dichloromethyl group, show the formation of methylenebispyridinium dichloride compounds under ambient conditions. nih.gov This proceeds through two consecutive SN2 reactions, where the pyridine nitrogen first attacks the DCM to displace a chloride ion, and the resulting product is then attacked by a second pyridine molecule. nih.gov Similarly, chloromethyl groups activated by adjacent electron-withdrawing functionalities have been shown to react quantitatively with pyridine nitrogens to yield fully quaternized products. itu.edu.trresearchgate.net

Table 1: General Conditions for Pyridine Quaternization

| Method | Solvent | Conditions | Reference |

|---|---|---|---|

| Conventional | Acetone | Reflux, 3 hours | srce.hr |

| Microwave | Acetone | Microwave irradiation | srce.hr |

| Ultrasound | Acetone | Ultrasound irradiation, reflux, 3 hours | srce.hr |

| Conventional | Ethanol | Reflux, 40 hours | nih.gov |

| Ambient | Dichloromethane | Ambient temperature | nih.gov |

Coordination Chemistry with Metal Centers

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating with various metal centers to form metal complexes. Pyridine derivatives are known to form stable complexes with transition metals such as palladium(II), nickel(II), and platinum(II). mdpi.com In these complexes, the pyridine derivative typically functions as a monodentate ligand, donating its electron pair to an empty orbital of the metal ion.

The electronic properties of substituents on the pyridine ring can influence its coordination ability. The electron-withdrawing nature of the dichloromethyl group at the 4-position reduces the electron density on the nitrogen atom, thereby decreasing its basicity. This can result in a weaker coordinate bond compared to unsubstituted pyridine. Despite this, it can still form stable complexes that are useful in catalysis. For example, pyridine-coordinated palladium complexes are widely employed as catalysts in C-C bond-forming reactions, such as the Suzuki and Heck cross-coupling reactions. nih.govresearchgate.net

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character significantly influences its reactivity, particularly in electrophilic aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.com The presence of the strongly electron-withdrawing dichloromethyl group further deactivates the ring of this compound.

When EAS reactions do occur on the pyridine ring, substitution is strongly directed to the 3- and 5-positions (meta-substitution). quimicaorganica.orgyoutube.com Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org In contrast, attack at the 3- or 5-position keeps the positive charge distributed only on the carbon atoms of the ring.

Common EAS reactions and their typical conditions for pyridine include:

Nitration: Requires severe conditions, such as treatment with fuming nitric acid in concentrated sulfuric acid at high temperatures. oc-praktikum.de An alternative method involves using nitric acid with trifluoroacetic anhydride. researchgate.net

Halogenation: Also requires forcing conditions, often involving elemental halogens with a Lewis acid catalyst at elevated temperatures. chemrxiv.org The reaction can sometimes lead to mixtures of regioisomers. chemrxiv.org

Metalation and Cross-Coupling Reactions

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridine rings. znaturforsch.combaranlab.orgclockss.org In this process, a directing group guides a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate an adjacent carbon atom. clockss.orgnih.gov For 4-substituted pyridines, metalation typically occurs at the C-3 position. clockss.org The resulting lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. clockss.org

The organometallic intermediates generated via metalation can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.org A 3-halo-4-(dichloromethyl)pyridine, which could be synthesized via a metalation-halogenation sequence, would be a suitable substrate for Suzuki coupling. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govorganic-chemistry.org

Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required to participate in the Heck reaction, which is also catalyzed by a palladium species. youtube.com

Negishi Coupling: The lithiated pyridine intermediate can undergo transmetalation with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent. znaturforsch.com This organozinc species can then be used in a Negishi cross-coupling reaction with an aryl halide. znaturforsch.com

Table 2: Example Conditions for Cross-Coupling of Pyridine Derivatives

| Reaction | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 55 °C, 12 hours | nih.gov |

| Suzuki Coupling | Pyridine-based Pd(II) complex | KOH | Water | Microwave irradiation, 5 min | nih.gov |

| Heck Reaction | Pd(OAc)₂ | Et₃N | DMF | 100 °C | wikipedia.org |

Reaction Kinetics and Mechanistic Pathways for Dichloromethylpyridine Systems

Kinetic studies of compounds analogous to this compound provide insight into its reaction mechanisms. The reaction between 4-(dimethylamino)pyridine and dichloromethane (DCM), which serves as a model for reactions at the dichloromethyl carbon, has been investigated. nih.gov The proposed mechanism involves two consecutive SN2 reactions. nih.gov

The kinetics of this reaction were evaluated, yielding second-order rate constants for the first (k₁) and second (k₂) substitutions. It was found that the second substitution is significantly faster than the first (k₂ >> k₁). nih.gov This indicates that the monosubstituted intermediate is highly reactive and is quickly consumed to form the final bispyridinium product, making the intermediate difficult to isolate. nih.gov Studies on related 4-chloromethyl-1,4-dihydropyridine systems reacting with nucleophiles also indicate an SN2-type mechanism. scholaris.ca

Stereochemical Aspects of Reactions Involving this compound

There is limited specific literature on the stereochemical outcomes of reactions involving this compound. However, general stereochemical principles can be applied. The carbon atom of the dichloromethyl group is prochiral. If the two chlorine atoms are replaced sequentially by two different nucleophiles (Nu¹ and Nu²), this carbon becomes a stereocenter.

In the absence of any chiral influence (such as a chiral catalyst, reagent, or solvent), the reaction would proceed without stereocontrol, resulting in a racemic mixture of the two possible enantiomers. Achieving stereoselectivity in such a transformation would require the use of asymmetric synthesis methodologies. For example, an enantioselective reaction could potentially be achieved by employing a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Dichloromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(dichloromethyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, offer a comprehensive picture of its molecular architecture.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the single proton on the dichloromethyl group. Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. The electron-withdrawing nature of the nitrogen atom and the dichloromethyl substituent significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region typical for aromatic compounds. pitt.edupw.edu.pl

The ¹³C NMR spectrum provides information on the carbon framework. Pyridine itself shows three distinct signals for its carbon atoms due to symmetry. testbook.comresearchgate.net In this compound, four signals are expected: one for the dichloromethyl carbon, one for the C4 carbon attached to it, one for the C3/C5 carbons, and one for the C2/C6 carbons. The chemical shift of the dichloromethyl carbon is notably influenced by the two attached chlorine atoms, shifting it downfield. hw.ac.ukoregonstate.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2, H-6 | ¹H | ~8.6 - 8.8 | Doublet | Deshielded due to proximity to nitrogen. |

| H-3, H-5 | ¹H | ~7.4 - 7.6 | Doublet | Shielded relative to H-2, H-6. |

| -CHCl₂ | ¹H | ~6.6 - 6.8 | Singlet | Significantly deshielded by two chlorine atoms. |

| C-2, C-6 | ¹³C | ~150 - 152 | CH | Deshielded by adjacent nitrogen. testbook.com |

| C-3, C-5 | ¹³C | ~122 - 124 | CH | Typical aromatic carbon range. testbook.com |

| C-4 | ¹³C | ~145 - 148 | C (Quaternary) | Deshielded by the attached -CHCl₂ group. |

| -CHCl₂ | ¹³C | ~70 - 75 | CH | Shift influenced by two chlorine atoms. |

Note: The values presented are estimates based on data for pyridine and substituted derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions. pitt.eduwashington.edu

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity of the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent relationship on the pyridine ring. researchgate.net The methine proton of the dichloromethyl group would appear as an isolated singlet with no COSY correlations.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It is crucial for assigning carbon signals. The expected correlations are:

H-2/H-6 signal correlating to the C-2/C-6 carbon signal.

H-3/H-5 signal correlating to the C-3/C-5 carbon signal.

-CHCl₂ proton signal correlating to the dichloromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for connecting different fragments of a molecule. youtube.comharvard.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methine proton (-CHCl₂) to the C-4 of the pyridine ring, definitively linking the substituent to the ring.

Correlations from the H-3/H-5 protons to the C-4 carbon.

Correlations from the H-2/H-6 protons to the C-4 carbon.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies (e.g., C-Cl, C=N)

The IR and Raman spectra of this compound exhibit characteristic bands that can be assigned to specific functional groups and vibrational modes within the molecule. aps.org

C-Cl Stretching: The presence of the dichloromethyl group gives rise to characteristic carbon-chlorine stretching vibrations. These are typically strong in the IR spectrum and appear in the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.org For a geminal dichloride (two chlorines on the same carbon), both symmetric and asymmetric stretching modes are expected. researchgate.net

Pyridine Ring Vibrations (C=N, C=C): The aromatic pyridine ring has several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These are due to the coupled C=C and C=N stretching modes and are often intense in both IR and Raman spectra.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org The C-H stretching of the dichloromethyl group would likely appear just below 3000 cm⁻¹. Aromatic C-H out-of-plane ("oop") bending vibrations occur in the 900-675 cm⁻¹ region and are useful for identifying substitution patterns. libretexts.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman | Multiple weak to medium bands expected. libretexts.org |

| ~2990 | Methine (-CHCl₂) C-H Stretch | IR, Raman | Single band, typically weak. |

| 1610 - 1580 | Ring C=C, C=N Stretch | IR, Raman | Characteristic of the pyridine ring. |

| 1500 - 1400 | Ring C=C, C=N Stretch | IR, Raman | Multiple bands are typical for pyridines. |

| 850 - 700 | C-Cl Stretch | IR (strong) | Asymmetric and symmetric stretches. orgchemboulder.com |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | IR (strong) | Position is indicative of substitution pattern. libretexts.org |

Analysis of Molecular Vibrational Modes

A deeper analysis of the vibrational spectra involves considering the collective motions of the atoms. The C₂v point-group symmetry of the pyridine molecule results in 27 normal vibrational modes, all of which are Raman active. aps.org Substitution at the 4-position, as in this compound, alters this symmetry but many characteristic modes remain.

Key vibrational modes include:

Ring Breathing Modes: The pyridine ring exhibits characteristic "breathing" modes where the entire ring expands and contracts symmetrically. These are often very strong and sharp in Raman spectra, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net

Trigonal Ring Breathing: Another characteristic Raman band for pyridines involves a trigonal deformation of the ring.

Dichloromethyl Group Modes: Beyond the C-Cl stretching, the -CHCl₂ group has other vibrational modes, including C-H bending (scissoring), wagging, twisting, and rocking motions, which contribute to the complexity of the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* and n → π* transitions. nih.gov The spectrum of this compound is expected to be similar to that of other 4-substituted pyridines. researchgate.net

The parent pyridine molecule typically shows two main absorption bands corresponding to π → π* transitions and a weaker, longer-wavelength shoulder corresponding to the n → π* transition. The dichloromethyl group, being electron-withdrawing, can induce a shift in the position and intensity of these absorption maxima (λ_max). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, depends on the interaction of the substituent's electronic character with the pyridine π-system. acs.org The electronic spectra of related Sn(IV)tetrakis(4-pyridyl) porphyrins show a noticeable dependence on axial ligation, highlighting the sensitivity of the pyridine electronic system. researchgate.net

Interactive Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate λ_max (nm) | Notes |

| π → π | ~250 - 260 | An intense absorption band characteristic of the aromatic system. nist.gov |

| n → π | ~270 - 280 | A weaker absorption, often appearing as a shoulder on the main π → π* band. |

Note: The exact λ_max values are highly dependent on the solvent used. researchgate.net

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of pyridine-based compounds is characterized by transitions involving π and non-bonding (n) electrons. Pyridine itself typically exhibits two main π → π* transitions, analogous to the B₂ᵤ and E₁ᵤ bands in benzene (B151609), and a weaker n → π* transition at a longer wavelength.

The introduction of a dichloromethyl (-CHCl₂) group at the 4-position of the pyridine ring is expected to influence these electronic transitions. The -CHCl₂ group can exert both inductive and hyperconjugative effects.

Inductive Effect : The electron-withdrawing nature of the two chlorine atoms will decrease the electron density in the pyridine ring. This inductive effect is anticipated to stabilize both the π and n orbitals. The stabilization of the n-orbital is often more pronounced than that of the π* orbitals, which would lead to a hypsochromic (blue) shift in the n → π* transition.

A comparative analysis with related compounds, such as 4-methylpyridine (B42270) and 4-(chloromethyl)pyridine (B78701), would be necessary to isolate and quantify the specific electronic effects of the dichloromethyl substituent.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Expected Shift vs. Pyridine |

| π → π | π → π | 200-270 | Bathochromic or Hypsochromic |

| n → π | n → π | > 270 | Hypsochromic (Blue Shift) |

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₅Cl₂N), the expected exact mass of the molecular ion [M]⁺˙ can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

The theoretical isotopic distribution for the molecular ion [C₆H₅Cl₂N]⁺˙ would show three main peaks:

[M]⁺˙ : Containing two ³⁵Cl isotopes.

[M+2]⁺˙ : Containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺˙ : Containing two ³⁷Cl isotopes.

The relative intensity of these peaks is expected to be approximately in a 9:6:1 ratio, which is a distinctive signature for dichlorinated compounds.

Interactive Table: Theoretical HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

| [C₆H₅³⁵Cl₂N]⁺˙ | ¹²C₆¹H₅³⁵Cl₂¹⁴N₁ | 160.9850 | 100 |

| [C₆H₅³⁵Cl³⁷ClN]⁺˙ | ¹²C₆¹H₅³⁵Cl₁³⁷Cl₁¹⁴N₁ | 162.9821 | 65.2 |

| [C₆H₅³⁷Cl₂N]⁺˙ | ¹²C₆¹H₅³⁷Cl₂¹⁴N₁ | 164.9791 | 10.6 |

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation is likely to be initiated by the loss of the substituents on the methyl group or cleavage of the bond connecting the dichloromethyl group to the pyridine ring.

Key expected fragmentation pathways include:

Loss of a Chlorine Radical : The initial fragmentation could involve the loss of a chlorine atom (Cl•) from the molecular ion to form a [M-Cl]⁺ ion. This would be a highly characteristic fragmentation for a chlorinated compound.

Loss of HCl : A common fragmentation pathway for alkyl halides is the elimination of a neutral hydrogen halide molecule. The loss of HCl from the molecular ion would result in a [M-HCl]⁺˙ radical cation.

Benzylic-type Cleavage : Cleavage of the C-C bond between the pyridine ring and the dichloromethyl group could lead to the formation of a pyridinium (B92312) cation or a dichloromethyl cation, although the former is generally more stable and thus more likely to be observed.

The study of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal:

Molecular Geometry : The precise geometry of the pyridine ring and the dichloromethyl substituent, including the C-Cl and C-H bond lengths and the Cl-C-Cl bond angle.

Conformation : The rotational orientation of the dichloromethyl group relative to the plane of the pyridine ring.

Intermolecular Interactions : The packing of the molecules in the crystal lattice would be dictated by non-covalent interactions such as hydrogen bonds (if any), halogen bonds (C-Cl···N or C-Cl···π interactions), and π-π stacking interactions between pyridine rings.

The presence of the electronegative chlorine atoms makes halogen bonding a plausible and significant intermolecular force in the crystal packing of this compound.

Computational and Theoretical Studies of 4 Dichloromethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.govniscpr.res.in The B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is frequently employed for such studies on pyridine (B92270) derivatives, offering a balance between computational cost and accuracy. ijcrt.org

The first step in most quantum chemical calculations is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For a related compound, 4-chloromethyl pyridine hydrochloride, DFT calculations have been used to determine optimized bond lengths and angles in the ground state. ijcrt.org These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray diffraction (XRD). ijcrt.org

Analysis of the electronic structure involves examining how charges are distributed across the molecule. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. ijcrt.org In studies of 4-chloromethyl pyridine hydrochloride, it was found that the carbon atom of the chloromethyl group carries a significant positive charge due to the high electronegativity of the attached chlorine atom, while the nitrogen atom in the pyridine ring exhibits a negative charge. ijcrt.org These charge distributions are critical in determining the molecule's dipole moment, polarizability, and sites of potential chemical reactivity. ijcrt.org

Table 1: Selected Optimized Geometrical Parameters for 4-Chloromethyl Pyridine Hydrochloride Data derived from DFT B3LYP/6-311++G(d,p) calculations. ijcrt.org

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3–C11 | 1.49 Å |

| Bond Length | C-C (ring avg.) | 1.39 - 1.40 Å |

| Bond Angle | C2–C1–N6 | 123° |

| Bond Angle | C1–N6–C5 | 117° |

| Bond Angle | C3–C11–Cl12 | 111° |

| Bond Angle | Cl12–C11–H13 | 105° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For 4-chloromethyl pyridine hydrochloride, the HOMO-LUMO energy gap has been calculated, indicating the potential for intramolecular charge transfer. ijcrt.org The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, such as electronegativity (χ) and chemical hardness (η), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity profile. irjweb.com

Table 2: Calculated FMO Properties and Reactivity Descriptors

| Property | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Index of chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to denote different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov

For pyridine derivatives, the MEP surface clearly identifies the nitrogen atom of the pyridine ring as a region of high negative potential, making it a primary site for protonation and interaction with electrophiles. ijcrt.org Conversely, the hydrogen atoms and electron-deficient regions, such as the dichloromethyl group, would be represented by positive potentials, indicating their susceptibility to nucleophiles. ijcrt.org This analysis is invaluable for predicting how the molecule will interact with other reagents and biological receptors. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments. nih.gov DFT calculations using the B3LYP functional have shown excellent agreement with experimental FT-IR, FT-Raman, NMR, and UV-Vis spectra for pyridine derivatives. ijcrt.orgresearchgate.net

Calculated vibrational frequencies (FT-IR and Raman) are often scaled by a specific factor (e.g., 0.9627) to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov For 4-chloromethyl pyridine hydrochloride, the calculated vibrational spectra show a good correlation with the experimental data, allowing for a detailed assignment of vibrational modes to specific molecular motions, such as C-C stretching and C-H bending. ijcrt.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions aid in the interpretation of complex experimental NMR spectra. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. ijcce.ac.ir

Reaction Pathway and Transition State Calculations

While specific reaction pathway studies for 4-(dichloromethyl)pyridine are not readily found in the literature, computational chemistry offers the methods to explore its potential chemical transformations. Theoretical calculations can be used to map out the energy profile of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jp

The activation energy (ΔG*), which is the energy difference between the reactants and the transition state, determines the reaction rate. sumitomo-chem.co.jp By calculating these energy barriers for different possible pathways, chemists can predict the most likely reaction mechanism. nih.gov For example, in reactions involving pyridine derivatives, DFT calculations can elucidate whether a reaction proceeds via a nucleophilic substitution (SN2) mechanism or another pathway by locating the relevant transition states and comparing their energies. scholaris.caresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum chemical calculations that often focus on single, isolated molecules, MD simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.gov

For pyridine-based compounds, MD simulations can provide critical information on how they interact with their environment. ucl.ac.uk For instance, simulations can reveal how a molecule like this compound would be solvated by water, or how it might bind to the active site of a protein. researchgate.net These simulations track the trajectories of thousands of atoms, governed by a force field that describes the potential energy of the system. The results offer insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, and the conformational stability of the molecule in a dynamic environment. nih.gov

Quantitative Structure-Activity Relationships (QSAR) of Dichloromethyl Pyridines in Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While extensively used in drug discovery to predict the biological efficacy of molecules, QSAR methodologies can also be applied to forecast the reactivity of compounds in chemical transformations. For dichloromethyl pyridines, including this compound, QSAR models could predict their behavior in various reactions, such as nucleophilic substitutions or oxidations, based on their structural and electronic properties.

A review of the current scientific literature indicates that specific QSAR studies focused solely on the chemical transformations of this compound are not extensively available. Much of the existing QSAR research on pyridine derivatives centers on their biological activities, such as anticancer or antimicrobial effects chemrevlett.comnih.gov. However, the principles and methodologies from these studies can be extrapolated to hypothesize how a QSAR model for the chemical reactivity of dichloromethyl pyridines would be constructed.

A hypothetical QSAR study for the chemical transformations of a series of dichloromethyl pyridine derivatives would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and can be broadly categorized as electronic, steric, and topological. For pyridine derivatives, electronic descriptors are often crucial in predicting reactivity. For instance, the electrostatic potential at the nitrogen atom has been shown to correlate with the hydrogen bonding ability of pyridine bases, which can be a key factor in their reaction mechanisms nih.gov.

In the context of a chemical transformation, such as a nucleophilic substitution at the dichloromethyl group, a QSAR model would aim to correlate the reaction rate or yield with descriptors of various substituted dichloromethyl pyridines. The development of such a model would typically involve the following steps:

Data Set Selection: A series of dichloromethyl pyridine derivatives with varying substituents on the pyridine ring would be chosen. The rate or yield of a specific chemical transformation for each compound would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be employed to build a mathematical equation that relates the descriptors to the observed chemical reactivity chemrevlett.com.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Hypothetical QSAR Model for Nucleophilic Substitution

To illustrate, consider a hypothetical QSAR study on the nucleophilic substitution of a series of substituted 4-(dichloromethyl)pyridines. The reactivity (log k, where k is the reaction rate constant) could be modeled by an equation like:

log k = c₀ + c₁σ + c₂LUMO + c₃V

Where:

σ (Sigma) is the Hammett constant, an electronic descriptor representing the electron-donating or electron-withdrawing nature of the substituents.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that can indicate susceptibility to nucleophilic attack ucsb.edu.

V is the molecular volume, a steric descriptor.

c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for such a QSAR study, illustrating the relationship between molecular descriptors and chemical reactivity.

| Compound (Substituent at C2) | Hammett Constant (σ) | LUMO Energy (eV) | Molecular Volume (ų) | Observed log k | Predicted log k |

| -H | 0.00 | -1.25 | 150.2 | -3.50 | -3.48 |

| -CH₃ | -0.17 | -1.18 | 165.8 | -3.85 | -3.87 |

| -Cl | 0.23 | -1.45 | 162.5 | -3.10 | -3.09 |

| -NO₂ | 0.78 | -2.10 | 168.1 | -2.20 | -2.23 |

| -OCH₃ | -0.27 | -1.10 | 175.4 | -4.05 | -4.03 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Research Findings from Related Computational Studies

While direct QSAR studies on the chemical transformations of this compound are sparse, computational studies on related compounds provide insights into the molecular properties that would be relevant for such an analysis. For example, a Density Functional Theory (DFT) study on 4-chloromethyl pyridine hydrochloride, a structurally similar compound, has been conducted to analyze its structural and electronic properties, including bond lengths, bond angles, and HOMO-LUMO energy gaps ijcrt.org. Such calculated parameters are precisely the types of descriptors that would form the basis of a robust QSAR model for chemical reactivity ucsb.edu. These theoretical calculations can help in understanding the electrophilic and nucleophilic sites within the molecule, which is fundamental to predicting its behavior in chemical reactions ijcrt.org.

Applications of 4 Dichloromethyl Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The dichloromethyl group at the 4-position of the pyridine (B92270) ring imparts significant synthetic utility to the molecule. This group can undergo a variety of transformations, making 4-(dichloromethyl)pyridine a highly versatile precursor for a wide range of more complex molecules. Its reactivity is central to its role in building intricate heterocyclic systems, accessing other halogenated derivatives, and introducing C1 fragments into organic structures.

Construction of Complex Heterocyclic Systems

The reactive nature of the chlorines in the dichloromethyl group makes this compound a valuable precursor for synthesizing fused heterocyclic systems. The carbon atom of the dichloromethyl group is highly electrophilic and susceptible to attack by various nucleophiles. This reactivity can be harnessed to construct new rings fused to the pyridine core.

For instance, derivatives like 4-(chloromethyl)pyridine (B78701) 1-oxide are instrumental in building fused pyridine structures such as pyrido[2,3-d]pyrimidines . These reactions typically proceed through nucleophilic substitution of the chlorine atoms, followed by cyclization steps to yield the final fused-ring product . While the monochloro derivative is often highlighted, the dichloromethyl compound offers a similar, albeit more complex, reaction pathway, potentially allowing for the formation of different types of annulated products. The ability to participate in such cyclization reactions underscores its importance as a building block for creating the complex scaffolds often found in biologically active molecules and functional materials .

Precursor to Other Halogenated Pyridine Derivatives

One of the most significant applications of this compound is its role as an intermediate in the synthesis of other important halogenated pyridine derivatives, most notably 4-(trifluoromethyl)pyridine (B1295354). The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and bioavailability.

The synthetic pathway to 4-(trifluoromethyl)pyridine often involves the exhaustive chlorination of a 4-methylpyridine (B42270) precursor to a 4-(trichloromethyl)pyridine (B1266056) intermediate, with this compound being a key step in this process. This trichlorinated intermediate is then subjected to a halogen exchange (HALEX) reaction, typically using a fluoride (B91410) source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms with fluorine, yielding the desired trifluoromethyl group nih.govjst.go.jp. This transformation is a critical industrial process for producing high-value pyridine-containing agrochemicals nih.govjst.go.jp.

Additionally, the dichloromethyl group itself can be synthesized via the direct halogenation of precursor molecules. For example, related pyridine derivatives can be treated with reagents like N-chlorosuccinimide in the presence of a radical initiator to install a dichloromethyl group at a specific position google.com.

Introduction of C1-Fragments via the Dichloromethyl Group

The dichloromethyl group serves as a masked C1 (one-carbon) fragment, which can be unmasked to reveal other important functional groups. Most commonly, it acts as a synthetic equivalent of a formyl group (-CHO), which is a crucial component in many organic syntheses.

Through hydrolysis, this compound can be converted to pyridine-4-carboxaldehyde (isonicotinaldehyde). This reaction provides a straightforward method for introducing an aldehyde group at the 4-position of the pyridine ring. The aldehyde can then be used in a vast array of subsequent reactions, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations, to build molecular complexity.

Furthermore, the reactivity of the dichloromethyl group itself allows for the introduction of the pyridyl-C1 unit into other molecules. Dichloromethane (B109758) (DCM) is known to act as a C1 building block in various reactions by serving as a methylene (B1212753) source researchgate.net. By analogy, this compound can react with nucleophiles in a stepwise manner, forming new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, effectively transferring the "C-pyridine" fragment to a target molecule.

Applications in Agrochemical and Specialty Chemical Synthesis as an Intermediate

Pyridine-based compounds are integral to the modern agrochemical industry, with numerous commercial products containing this heterocyclic core researchgate.netnih.gov. This compound and its derivatives are key intermediates in the synthesis of a variety of these products, particularly herbicides and insecticides google.com.

Precursor for Herbicides and Insecticides (Synthetic Pathways)

The utility of this compound as an agrochemical intermediate is closely linked to its role as a precursor to other functionalized pyridines, especially those containing a trifluoromethyl group.

A prominent example is the insecticide Flonicamid . Flonicamid is a systemic insecticide that is highly effective against aphids and other sucking insects researchoutreach.org. A key structural feature of Flonicamid is its 4-(trifluoromethyl)pyridine moiety jst.go.jpresearchoutreach.org. The industrial synthesis of this crucial component relies on the chlorination/fluorination pathway described previously, where this compound is a key intermediate on the route to the 4-(trichloromethyl)pyridine precursor nih.govjst.go.jp.

The synthetic pathway can be summarized as:

Chlorination: 4-Methylpyridine is progressively chlorinated to 4-(chloromethyl)pyridine, then to this compound, and finally to 4-(trichloromethyl)pyridine.

Fluorination: The resulting 4-(trichloromethyl)pyridine undergoes a halogen exchange reaction to yield 4-(trifluoromethyl)pyridine.

Further Functionalization: 4-(Trifluoromethyl)pyridine is then elaborated through several additional steps to produce the final Flonicamid molecule.

In addition to its role as a precursor, pyridine derivatives containing a dichloromethyl group have been investigated for their own biological activity. Certain pyridine ketones bearing a 1,1-dichloromethyl substituent have been patented for their herbicidal properties, highlighting the direct importance of this functional group in designing active agrochemical compounds google.com.

Derivatization for Functional Materials

The reactivity of the benzylic chlorines in this compound makes it an attractive building block for the synthesis of functional materials, including polymers and dyes. The ability to easily graft the pyridine moiety onto other structures allows for the creation of materials with tailored electronic, optical, or chemical properties.

While direct polymerization of this compound is not widely reported, its structural analog, 4-chloromethyl styrene (B11656), is extensively used in materials science. 4-Chloromethyl styrene is readily copolymerized with other monomers, and the resulting polymer contains reactive chloromethyl groups along its backbone. These groups can then be modified by nucleophilic substitution to attach various functional units ijcce.ac.irresearchgate.netasianpubs.org. By analogy, the dichloromethyl group on the pyridine ring offers a reactive site that could be used to graft pyridine units onto existing polymer backbones or to create novel monomers for polymerization. Such pyridine-grafted polymers have potential applications in areas like catalysis, ion exchange, and as ligands for metal sequestration.

Furthermore, related chlorinated pyridine intermediates are used in the dye and pigment industry. For example, 2,4-dichloro-5-(chloromethyl)-pyridine serves as a precursor for synthesizing various dyes lookchem.com. The chemical structure can be modified through reactions at the chloromethyl site to produce a wide range of colors for use in textiles and plastics lookchem.com. This demonstrates the potential of this compound as a versatile intermediate for creating functional organic materials with specific optical properties.

Ligand Design in Coordination Chemistry

While this compound itself is not typically used directly as a ligand, its true value in coordination chemistry lies in its role as a precursor to 4-formylpyridine, also known as isonicotinaldehyde. nist.govchemspider.com The dichloromethyl group can be readily hydrolyzed to an aldehyde group (-CHO), providing a crucial functional handle for the construction of more complex, multidentate ligands.